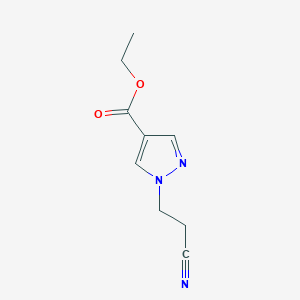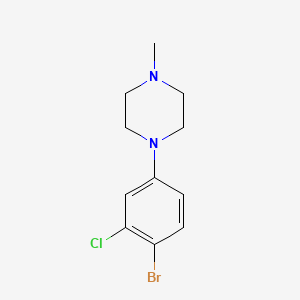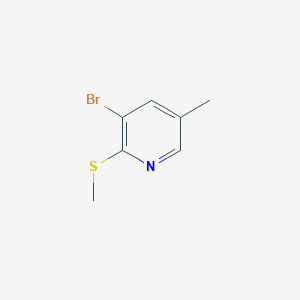
3-Bromo-5-methyl-2-(methylthio)pyridine
Descripción general
Descripción
3-Bromo-5-methyl-2-(methylthio)pyridine is an organic compound with the molecular formula C7H8BrNS. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 3-position, a methyl group at the 5-position, and a methylthio group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
3-Bromo-5-methyl-2-(methylthio)pyridine has several applications in scientific research:
Biology: Potential use in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active compounds.
Medicine: Exploration as a building block for drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound can act as a raw material to prepare other chemical derivatives .
Mode of Action
It has been demonstrated to function as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols . This suggests that it may interact with its targets through a mechanism involving palladium catalysis.
Biochemical Pathways
The compound may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . This suggests that it could affect biochemical pathways related to biaryl synthesis.
Result of Action
It can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation , suggesting that it may have a role in the synthesis of these compounds.
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-methyl-2-(methylthio)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction . These changes can lead to modifications in cellular behavior and function, impacting overall cell health and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate in palladium-catalyzed coupling reactions, facilitating the formation of new chemical bonds . Additionally, it may inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by participating in essential biochemical reactions. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal cellular processes . Understanding the threshold effects and toxicology of this compound is crucial for its safe application in research and potential therapeutic uses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within the cell. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is essential for understanding its overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can influence the compound’s accumulation and activity in different cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-2-(methylthio)pyridine typically involves the bromination of 5-methyl-2-(methylthio)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-methyl-2-(methylthio)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Coupling: Palladium catalysts with boronic acids in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-methoxypyridine: Similar structure but with a methoxy group instead of a methylthio group.
5-Bromo-2-methylpyridine: Lacks the methylthio group, making it less reactive in certain types of chemical reactions.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in the synthesis of cholinergic drugs.
Uniqueness
3-Bromo-5-methyl-2-(methylthio)pyridine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.
Propiedades
IUPAC Name |
3-bromo-5-methyl-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQVOGPRPPDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


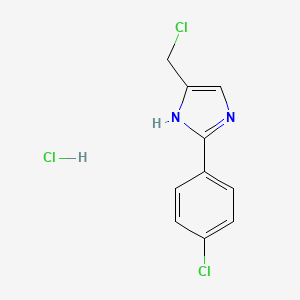
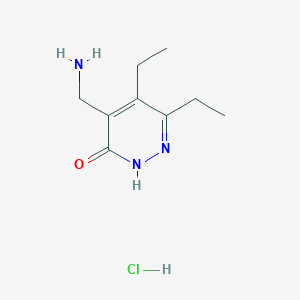
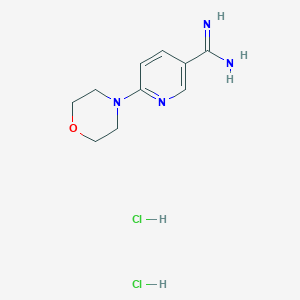

![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
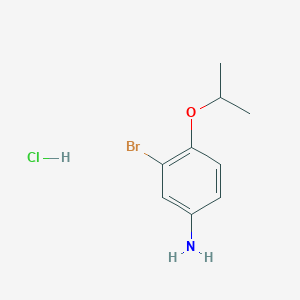
![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)
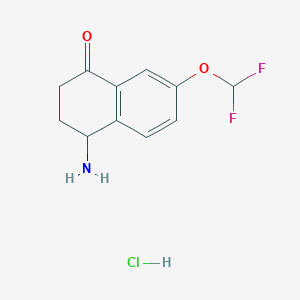

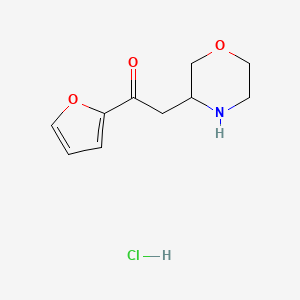
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)
